

Application Notes: 4-Ethoxycarbonylphenylboronic Acid in Functional Material Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethoxycarbonylphenylboronic acid

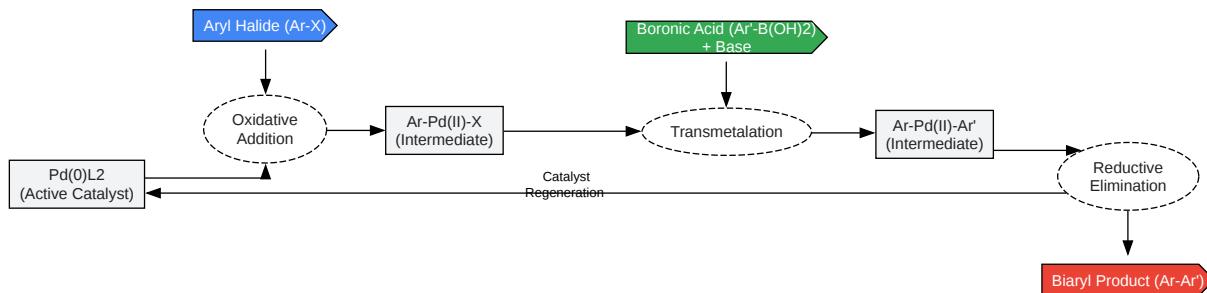
Cat. No.: B023478

[Get Quote](#)

Introduction

4-Ethoxycarbonylphenylboronic acid is a versatile organic building block widely employed in the synthesis of advanced functional materials and complex organic molecules.^[1] Its unique structure, featuring both a boronic acid group and an ethoxycarbonyl group, allows for diverse chemical transformations. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.^{[1][2]} The ethoxycarbonyl group provides a site for further functionalization or can influence the electronic properties and solubility of the final product. These characteristics make it an invaluable reagent for researchers in materials science, medicinal chemistry, and drug development for creating liquid crystals, functionalized polymers, porous frameworks, and novel therapeutic agents.^{[1][2]}

Physicochemical and Safety Information


A summary of the key properties of **4-Ethoxycarbonylphenylboronic acid** is provided below. This data is essential for handling, storage, and experimental design.

Property	Value	Reference
CAS Number	4334-88-7	[1] [3] [4]
Molecular Formula	C ₉ H ₁₁ BO ₄	[1] [4] [5]
Molecular Weight	193.99 g/mol	[1] [3]
Appearance	White to off-white crystalline powder or crystals	[1] [4] [6]
Melting Point	135-160 °C (decomposes)	[1]
Purity	≥95%	[1]
Synonyms	4-Carbethoxyphenylboronic acid, Ethyl 4-boronobenzoate	[3] [6]
Storage	Store at room temperature	[1]
Personal Protective Equipment	Dust mask (type N95), Eyeshields, Gloves	

Key Applications and Methodologies

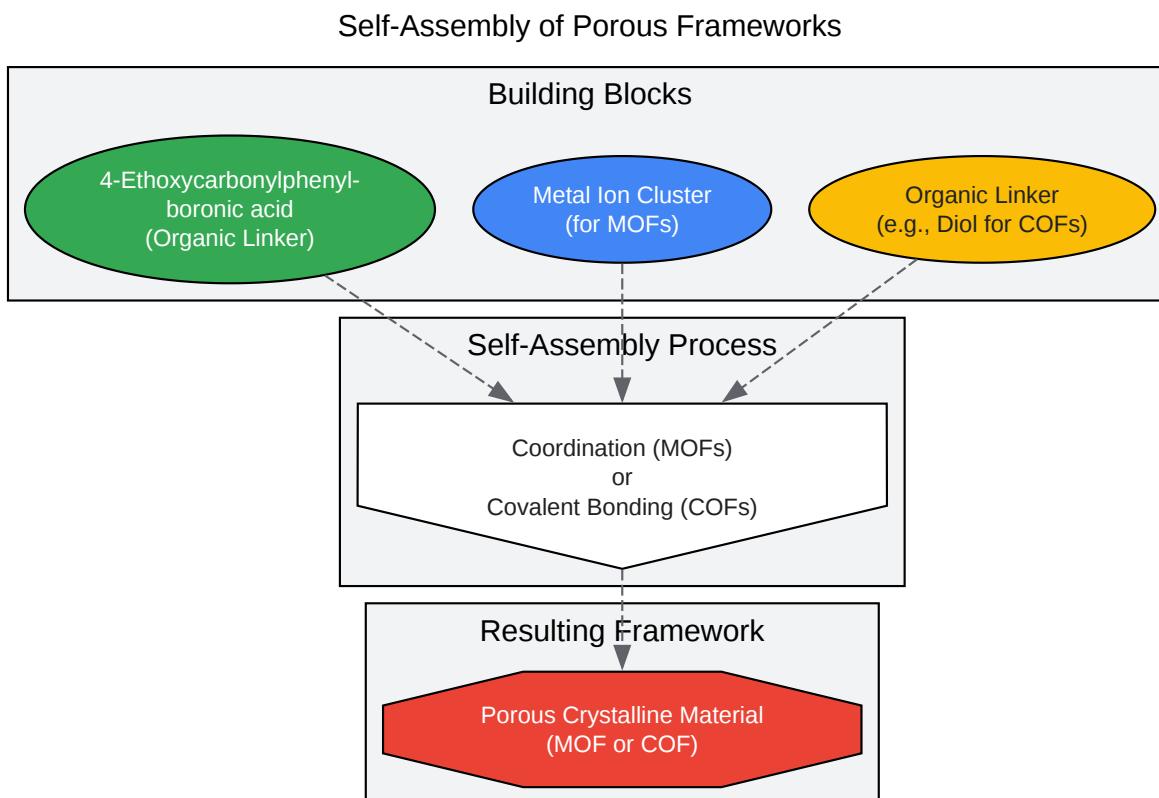
Suzuki-Miyaura Cross-Coupling Reactions

4-Ethoxycarbonylphenylboronic acid is a premier reactant for Suzuki-Miyaura cross-coupling, a powerful method for synthesizing biaryl compounds, which are common scaffolds in pharmaceuticals and liquid crystals.[\[2\]](#) The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide/triflate.[\[7\]](#) The boronic acid must first be activated by a base to facilitate the transmetalation step with the palladium catalyst.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

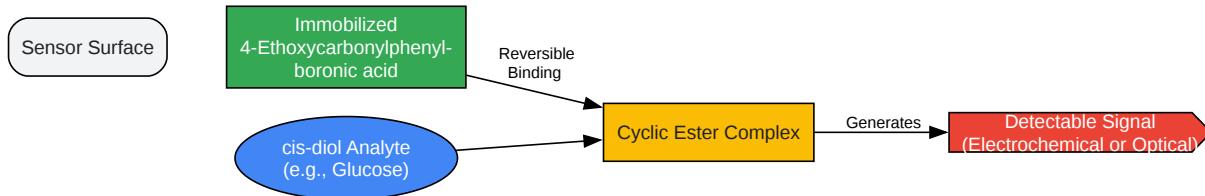
Protocol: General Procedure for Suzuki-Miyaura Coupling


This protocol describes a typical synthesis of a biaryl compound using **4-Ethoxycarbonylphenylboronic acid** and an aryl bromide.

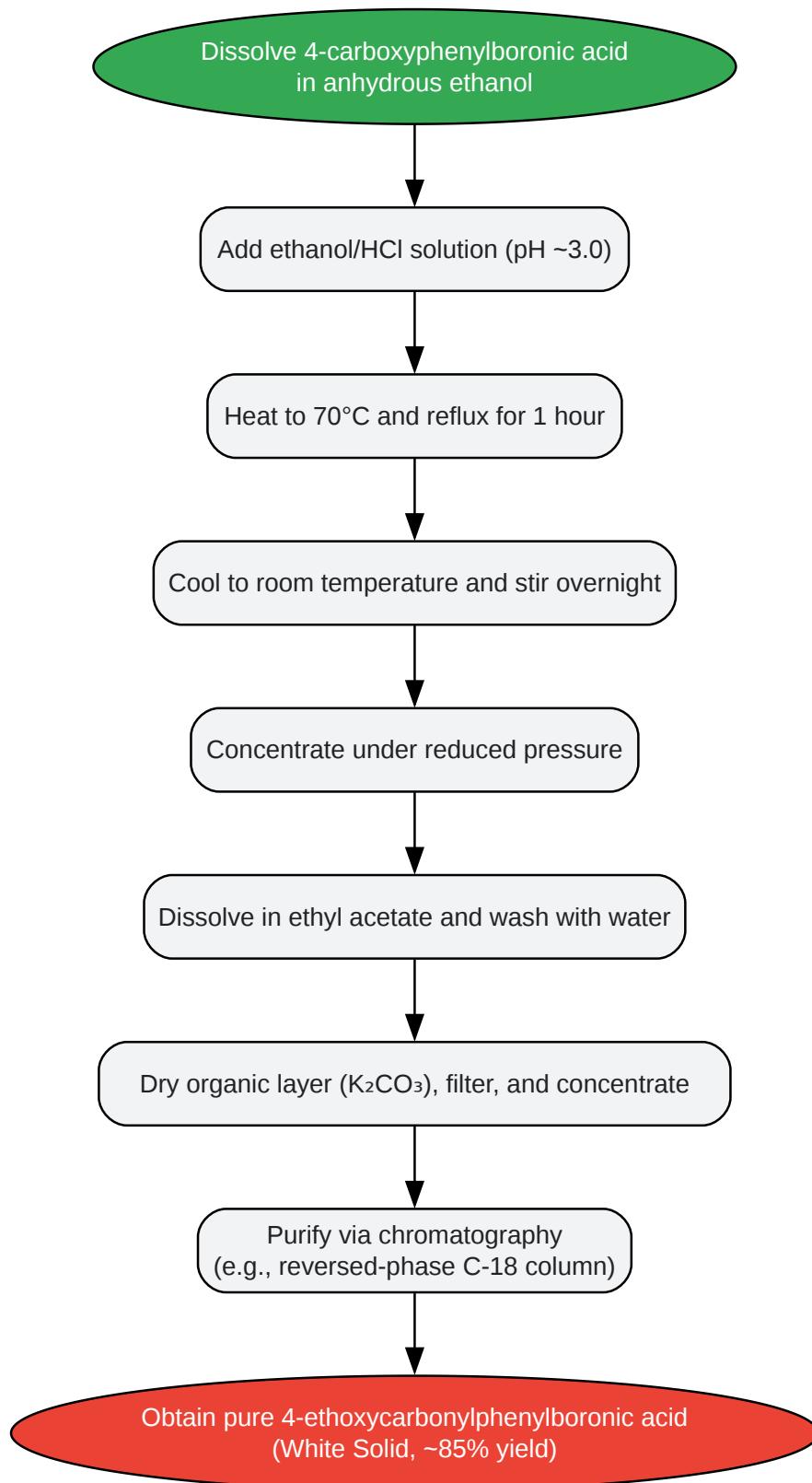
- Reagent Preparation: In a reaction vessel, combine **4-Ethoxycarbonylphenylboronic acid** (1.0 equiv.), the desired aryl bromide (1.2 equiv.), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 equiv.).
- Solvent and Base Addition: Add a suitable solvent system (e.g., a 3:1 mixture of toluene and ethanol) and an aqueous solution of a base such as sodium carbonate (2M, 2.0 equiv.).
- Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Building Block for Porous Crystalline Materials (MOFs and COFs)


4-Ethoxycarbonylphenylboronic acid serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).^[8] These materials are characterized by high porosity and surface area, making them suitable for gas storage, separation, and catalysis.^{[8][9]} In MOF synthesis, the boronic acid can coordinate with metal ions, while in COFs, it undergoes condensation reactions with other organic linkers (e.g., diols) to form robust, porous networks.^[8]

[Click to download full resolution via product page](#)**Caption:** Conceptual workflow for MOF and COF synthesis.


Component in Biosensors

The boronic acid group has a unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as glucose and other carbohydrates. This property is exploited in the design of electrochemical and fluorescent biosensors.[\[10\]](#) When **4-Ethoxycarbonylphenylboronic acid** (or a derivative) is immobilized on a sensor surface, the binding of a target analyte can trigger a detectable signal (e.g., a change in current or fluorescence), allowing for quantification.

[Click to download full resolution via product page](#)**Caption:** Boronic acid-based sensing of cis-diol containing analytes.

Synthesis Protocol: **4-Ethoxycarbonylphenylboronic acid**

This protocol details the synthesis of **4-Ethoxycarbonylphenylboronic acid** from 4-carboxyphenylboronic acid via Fischer esterification.[\[6\]](#)

[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis of **4-Ethoxycarbonylphenylboronic acid**.

Detailed Methodology[\[6\]](#)

- Reaction Setup: In a 100 mL three-necked round-bottomed flask equipped with a condenser and stirrer, dissolve 4-carboxyphenylboronic acid (e.g., 350 mg, 2.109 mmol) in anhydrous ethanol (10 mL).
- Acidification: Add a mixed ethanol/HCl solution (10 mL, adjusted to pH ~3.0) to the reaction system.
- Reflux: Heat the mixture to 70°C and allow it to reflux for 1 hour.
- Stirring: After the reflux period, cool the mixture to room temperature and continue stirring overnight.
- Extraction: Concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water.
- Drying: Dry the organic layer with potassium carbonate, filter, and concentrate again under reduced pressure to yield the crude product as a white solid.
- Purification: For high purity, the crude product can be purified using silica gel chromatography or a reversed-phase C-18 column with a water/acetonitrile gradient. This procedure can yield the final product with ~85.5% efficiency.[\[6\]](#) The product identity can be confirmed by electrospray mass spectrometry (ES-MS), expecting an m/z of 195.0 ($[M+H]^+$).
[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Ethoxycarbonylphenylboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-Ethoxycarbonylphenylboronic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. 4-Ethoxycarbonylphenylboronic acid | 4334-88-7 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nat. Synth (2025) [fkf.mpg.de]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: 4-Ethoxycarbonylphenylboronic Acid in Functional Material Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023478#4-ethoxycarbonylphenylboronic-acid-as-a-building-block-for-functional-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com